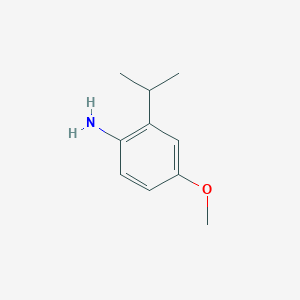
2-Isopropyl-4-methoxyaniline
Vue d'ensemble
Description
2-Isopropyl-4-methoxyaniline, also known as ortho-isopropyl anisidine or OIPA, is an organic chemical compound that belongs to the class of anilines. It is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Polymer Microstructures : 2-Methoxyaniline can polymerize at the gas/solution interface, allowing for the selective depositing of polymeric material onto glass slides, creating hemispherical features and microrings (Mazur & Frydrychewicz, 2007).
Protection of Ketose Sugars and Oligosaccharides : This compound is used in protecting ketose sugars and oligosaccharides, which is valuable for biological and industrial applications (Fanton, Gelas, & Horton, 1980).
Optically Active Sulfonated Polyanilines : Electropolymerizing 2-methoxyaniline-5-sulfonic acid in the presence of chiral amines produces optically active sulfonated polyaniline with significant circular dichroism, applicable in various fields (Strounina, Kane-Maguire, & Wallace, 1999).
Redox-type Polymers : Electropolymerization of 2-methoxyaniline results in redox-type polymers at low monomer concentrations, relevant in electrical and material sciences (Viva et al., 2002).
Catalyst for Chemical Reactions : The growth of poly(2-methoxyaniline) on gold surfaces can catalyze various chemical reactions, highlighting its potential in catalysis (Mazur, Michota-Kamińska, & Bukowska, 2007).
Synthesis of Brominated Compounds : 2,2,3-Tribromopropanal facilitates the transformation of 4-methoxyanilines into bromoquinolines, useful in chemical syntheses (Lamberth et al., 2014).
Corrosion Inhibition : Polyaniline and poly(o-methoxyaniline) inhibit corrosion on stainless steels, maintaining a passive state and reducing corrosion rates, beneficial in materials science (Kilmartin, Trier, & Wright, 2002).
Soluble Conducting Polymer : Poly-o-methoxyaniline, as a new soluble conducting polymer, shows good solubility in various solvents, opening doors for industrial applications (Macinnes & Funt, 1988).
Propriétés
IUPAC Name |
4-methoxy-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYGGFCOLUVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552630 | |
| Record name | 4-Methoxy-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methoxyaniline | |
CAS RN |
114650-46-3 | |
| Record name | 4-Methoxy-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)
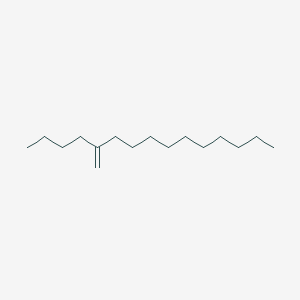
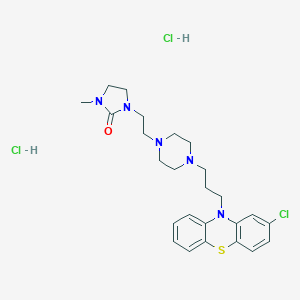
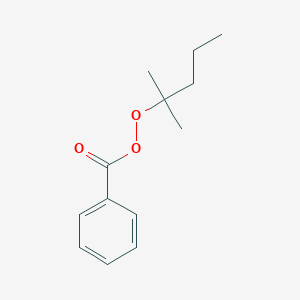
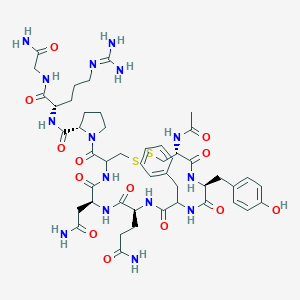
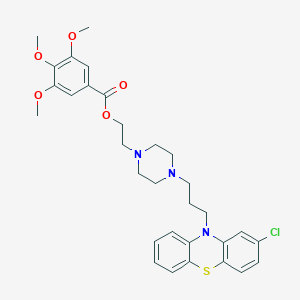
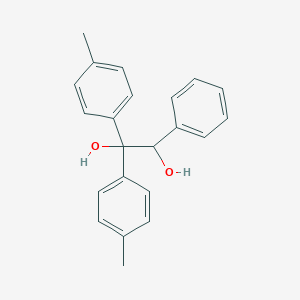
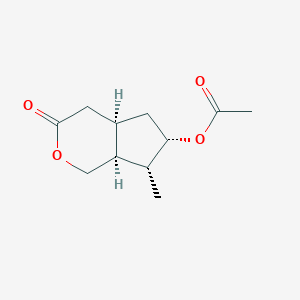
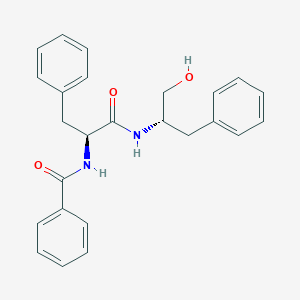
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
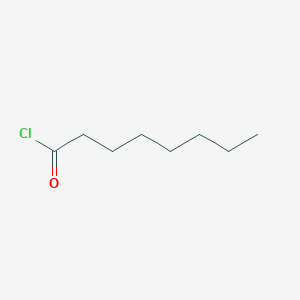
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)